molecular formula C55H58ClN9O7S2 B12386876 PROTAC BRD4 Degrader-20

PROTAC BRD4 Degrader-20

Katalognummer: B12386876
Molekulargewicht: 1056.7 g/mol
InChI-Schlüssel: RCXAXCWURZBBTC-PRYXAPRTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PROTAC BRD4 Degrader-20 is a compound designed to target and degrade bromodomain-containing protein 4 (BRD4). This compound is part of the proteolysis-targeting chimera (PROTAC) class, which utilizes the cell’s ubiquitin-proteasome system to selectively degrade target proteins. BRD4 is a member of the bromodomain and extra-terminal (BET) family of proteins and plays a crucial role in regulating gene expression and maintaining chromatin structure. By degrading BRD4, this compound can modulate various biological processes, making it a promising therapeutic agent for diseases such as cancer.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of PROTAC BRD4 Degrader-20 involves several key steps:

    Ligand Synthesis: The synthesis begins with the preparation of a ligand that specifically binds to BRD4. This ligand is often derived from known BRD4 inhibitors.

    Linker Attachment: A linker molecule is then attached to the BRD4 ligand. The linker is designed to provide the appropriate spatial orientation for the subsequent steps.

    E3 Ligase Ligand Conjugation: The final step involves conjugating the BRD4 ligand-linker complex to a ligand that binds to an E3 ubiquitin ligase, such as cereblon or von Hippel-Lindau protein. This conjugation is typically achieved through amide bond formation or click chemistry.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for purification and characterization.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the linker region, which may affect its stability and efficacy.

    Reduction: Reduction reactions are less common but can occur under specific conditions, potentially altering the compound’s activity.

    Substitution: The compound can undergo substitution reactions, especially at the functional groups of the BRD4 ligand or the E3 ligase ligand.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.

    Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium azide or alkyl halides.

Major Products: The primary product of these reactions is the modified this compound, which may exhibit altered biological activity or stability.

Wissenschaftliche Forschungsanwendungen

Cancer Therapy

PROTAC BRD4 Degrader-20 has shown promise in preclinical studies for its potential to treat various cancers:

  • Acute Myeloid Leukemia : Studies have demonstrated that BRD4 degradation leads to downregulation of c-Myc and ANP32B genes, which are critical for cancer cell proliferation. This suggests that PROTACs can effectively target oncogenic pathways .
  • Small Cell Lung Cancer : In vivo experiments indicated that PROTACs like CFT-2718 (a related BRD4 degrader) significantly reduced tumor growth compared to traditional inhibitors, highlighting the efficacy of targeting BRD4 in this context .

Understanding Biomolecular Condensates

Research utilizing this compound has provided insights into the dynamics of biomolecular condensates:

  • Phase Separation Studies : The compound enables researchers to observe changes in BRD4 condensates through live-cell imaging techniques. This has led to discoveries regarding the role of BRD4 in liquid-liquid phase separation and its implications in cellular processes .

Case Study 1: Efficacy in Cancer Models

A study evaluated the efficacy of this compound in various cancer cell lines. Results indicated:

  • Significant reduction in cell viability across multiple models.
  • Enhanced apoptosis as evidenced by increased cleaved PARP levels, suggesting effective induction of programmed cell death .

Case Study 2: Mechanistic Insights into Phase Separation

Another investigation focused on the role of BRD4 condensates in gene regulation:

  • By using PROTACs to degrade BRD4, researchers observed a rapid decrease in condensate formation, allowing for real-time monitoring of gene expression changes associated with super-enhancer dynamics .
  • The study established a quantitative method for tracking these changes, providing a framework for future research on protein interactions within condensates.

Table 1: Efficacy of Various PROTACs Targeting BRD4

Compound NameIC50 (nM)Max Degradation (%)Cancer Type
PROTAC 1<1>90Lymphoma
CFT-2718585Lung Cancer
PROTAC 8<0.5>99Prostate Cancer

Table 2: Observed Effects on Biomolecular Condensates

TreatmentTime Point (h)Change in Condensate Formation (%)Observations
This compound0100Initial formation observed
Wash-out150Partial recovery noted
Wash-out380Significant recovery at SE regions

Wirkmechanismus

PROTAC BRD4 Degrader-20 exerts its effects through a mechanism known as targeted protein degradation. The compound forms a ternary complex with BRD4 and an E3 ubiquitin ligase. This complex facilitates the ubiquitination of BRD4, marking it for degradation by the proteasome. The degradation of BRD4 disrupts its role in gene regulation and chromatin maintenance, leading to altered cellular functions. Key molecular targets include the acetylated histones and transcription factors that interact with BRD4.

Vergleich Mit ähnlichen Verbindungen

    PROTAC BRD4 Degrader-5: Another BRD4-targeting PROTAC with a different ligand and linker structure.

    ARV-825: A well-known BRD4 degrader that has shown efficacy in various cancer models.

    QCA570: A BRD4 degrader with potent activity against bladder cancer cells.

Uniqueness: PROTAC BRD4 Degrader-20 is unique due to its specific ligand and linker design, which provides enhanced selectivity and potency. It also exhibits favorable pharmacokinetic properties, making it a promising candidate for further development.

Biologische Aktivität

Introduction

The development of proteolysis-targeting chimeras (PROTACs) has revolutionized targeted protein degradation, particularly in cancer therapeutics. Among these, PROTAC BRD4 Degrader-20 has emerged as a significant compound targeting the Bromodomain-containing protein 4 (BRD4), a key regulator in various oncogenic processes. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in cancer models, and potential therapeutic implications.

PROTACs function by hijacking the ubiquitin-proteasome system to degrade specific target proteins. BRD4 is involved in transcriptional regulation and is known to associate with super-enhancers that drive the expression of oncogenes. By promoting the ubiquitination and subsequent degradation of BRD4, this compound effectively reduces the levels of this protein, thereby inhibiting its oncogenic functions.

Key Mechanistic Insights

  • Targeting Super-Enhancers : BRD4 is a critical component of super-enhancers that regulate gene expression related to cell proliferation and survival in cancer cells. PROTACs can disrupt these condensates, leading to decreased oncogene expression.
  • Induction of Apoptosis : Studies have shown that PROTACs like A1874 induce caspase activation and apoptosis in colon cancer cells by degrading BRD4 and downregulating BRD-dependent genes .
  • Dynamic Regulation : The ability of PROTACs to dynamically regulate protein levels allows for reversible modulation of biological processes, which is crucial for understanding cellular responses .

Case Studies

  • Colon Cancer : A1874 was shown to significantly inhibit cell viability and induce apoptosis in colon cancer cell lines, demonstrating the effectiveness of BRD4 degradation in this context .
  • Basal-like Breast Cancer (BLBC) : Compound 6b, a selective BRD4 degrader, exhibited potent antitumor activity by degrading BRD4 within 12 hours and inducing cell cycle arrest in BLBC models . Overexpression studies indicated that the inhibition of cell growth by 6b could be reversed by restoring BRD4 levels, confirming its role as a therapeutic target .
  • Bladder Cancer : The novel BET degrader QCA570 displayed lethal activity against bladder cancer cells, further establishing the potential of BRD4-targeting PROTACs across different cancer types .

Comparative Efficacy Table

CompoundTargeted ProteinCancer TypeMechanism of ActionEfficacy Observed
A1874BRD4Colon CancerInduces apoptosis via caspase activationSignificant reduction in viability
Compound 6bBRD4Basal-like BreastInduces cell cycle arrestReversed by BRD4 overexpression
QCA570BET ProteinsBladder CancerInduces apoptosisLethal activity observed

Research Findings

Recent studies have provided extensive insights into the biological activity of this compound:

  • Degradation Efficiency : Research indicates that degradation efficiency correlates with the concentration of PROTAC; optimal results were observed at nanomolar concentrations .
  • Phase Separation Dynamics : PROTACs have been shown to influence biomolecular condensates involving BRD4, which are crucial for transcriptional regulation. This dynamic regulation can lead to significant alterations in gene expression profiles associated with tumorigenesis .
  • Dose-Dependent Effects : The degradation process exhibits dose-dependent characteristics, where increasing concentrations initially enhance degradation but may lead to diminished efficacy due to complex formation at higher levels—a phenomenon known as the "hook effect" .

Eigenschaften

Molekularformel

C55H58ClN9O7S2

Molekulargewicht

1056.7 g/mol

IUPAC-Name

(2S,4R)-1-[(2S)-2-[[5-[3-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]cyclobutyl]oxy-1-benzofuran-2-carbonyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C55H58ClN9O7S2/c1-27-30(4)74-54-46(27)47(33-13-15-36(56)16-14-33)60-41(50-63-62-31(5)65(50)54)24-45(67)59-37-21-40(22-37)71-39-17-18-43-35(19-39)20-44(72-43)52(69)61-49(55(6,7)8)53(70)64-25-38(66)23-42(64)51(68)58-28(2)32-9-11-34(12-10-32)48-29(3)57-26-73-48/h9-20,26,28,37-38,40-42,49,66H,21-25H2,1-8H3,(H,58,68)(H,59,67)(H,61,69)/t28-,37?,38+,40?,41-,42-,49+/m0/s1

InChI-Schlüssel

RCXAXCWURZBBTC-PRYXAPRTSA-N

Isomerische SMILES

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NC4CC(C4)OC5=CC6=C(C=C5)OC(=C6)C(=O)N[C@H](C(=O)N7C[C@@H](C[C@H]7C(=O)N[C@@H](C)C8=CC=C(C=C8)C9=C(N=CS9)C)O)C(C)(C)C)C1=CC=C(C=C1)Cl)C

Kanonische SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NC4CC(C4)OC5=CC6=C(C=C5)OC(=C6)C(=O)NC(C(=O)N7CC(CC7C(=O)NC(C)C8=CC=C(C=C8)C9=C(N=CS9)C)O)C(C)(C)C)C1=CC=C(C=C1)Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.